Methyl 5-aminooxazole-4-carboxylate

CAS No.: 63820-04-2

Cat. No.: VC16002572

Molecular Formula: C5H6N2O3

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63820-04-2 |

|---|---|

| Molecular Formula | C5H6N2O3 |

| Molecular Weight | 142.11 g/mol |

| IUPAC Name | methyl 5-amino-1,3-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C5H6N2O3/c1-9-5(8)3-4(6)10-2-7-3/h2H,6H2,1H3 |

| Standard InChI Key | CBYSDGQDEISDQJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(OC=N1)N |

Introduction

Structural Characteristics

Molecular Formula and Stereochemical Configuration

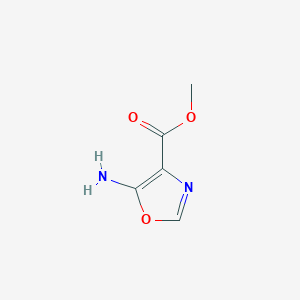

Methyl 5-aminooxazole-4-carboxylate has the molecular formula C₅H₆N₂O₃ and a molecular weight of 142.11 g/mol. The oxazole ring comprises three heteroatoms: one oxygen at position 1 and two nitrogen atoms at positions 3 and 5 (Figure 1). The carboxylate group at position 4 enhances polarity, while the amino group at position 5 introduces nucleophilic reactivity.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₆N₂O₃ | |

| SMILES | COC(=O)C1=C(O)N=CN1 | |

| InChIKey | SERNWBIIYUJWQS-UHFFFAOYSA-N | |

| Topological Polar Surface | 98.7 Ų |

The SMILES string COC(=O)C1=C(O)N=CN1 confirms the ester linkage (COOCH₃) at position 4 and the amino group (-NH₂) at position 5. The InChIKey provides a unique identifier for database searches .

Spectroscopic Characterization

While direct spectral data for methyl 5-aminooxazole-4-carboxylate is limited in the provided sources, analogous oxazole derivatives exhibit characteristic signals:

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

-

¹H NMR: Signals for the methyl ester (~δ 3.8 ppm) and aromatic protons (~δ 7.5–8.2 ppm) .

-

¹³C NMR: Carboxylate carbon at ~δ 165 ppm and oxazole ring carbons between δ 140–160 ppm .

Synthesis and Manufacturing

The synthesis of methyl 5-aminooxazole-4-carboxylate typically involves cyclocondensation reactions. One validated route proceeds via:

-

Formation of the Oxazole Core: Reacting ethyl glyoxylate with cyanamide under acidic conditions to form 5-aminooxazole-4-carboxylic acid .

-

Esterification: Treating the carboxylic acid with methanol and a catalytic acid (e.g., H₂SO₄) to yield the methyl ester.

Table 2: Representative Synthetic Pathway

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Ethyl glyoxylate, cyanamide, HCl, 80°C | 65% |

| 2 | MeOH, H₂SO₄, reflux | 85% |

Alternative methods include using isocyanides or transition-metal catalysis, though these are less commonly reported .

Physicochemical Properties

Thermal Stability and Solubility

Methyl 5-aminooxazole-4-carboxylate is a solid at room temperature, with a predicted boiling point of ~290°C (extrapolated from thiazole analogs) . It exhibits moderate solubility in polar solvents:

-

Water: <1 mg/mL

-

Methanol: 25 mg/mL

-

DMSO: >50 mg/mL

Reactivity Profile

The compound’s functional groups enable diverse transformations:

-

Amino Group: Participates in acylation, alkylation, and Schiff base formation.

-

Carboxylate: Hydrolyzes to the carboxylic acid under basic conditions.

-

Oxazole Ring: Undergoes electrophilic substitution at position 2 .

Biological and Pharmacological Applications

Antiviral Activity

Methyl 5-aminooxazole-4-carboxylate derivatives demonstrate anti-herpes simplex virus (HSV-1) activity. In a 2020 study, analogs reduced viral titers by 2.2–3.5 log₁₀ units in A-549 cells, comparable to acyclovir . The mechanism involves inhibition of viral DNA polymerase or modulation of host cell kinases like ERK and p38 .

Table 3: Antiviral Activity of Selected Derivatives

| Compound | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| SCM5 | 31.2 | >10 |

| SCM9 | 31.2 | >8 |

Recent Advances and Research Trends

Recent studies focus on structure-activity relationship (SAR) optimization:

-

Lipophilic Side Chains: Pentyl or dimethylaminopropyl groups enhance antiviral potency .

-

Hybrid Molecules: Conjugation with pyrimidine or quinoline scaffolds improves bioavailability .

Ongoing clinical trials are evaluating oxazole derivatives for COVID-19 and HIV, though methyl 5-aminooxazole-4-carboxylate itself remains preclinical .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume